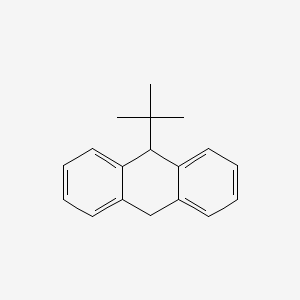
Octadecadiene-1,17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,17-Octadecadiene is an organic compound with the molecular formula C₁₈H₃₄ . It is a long-chain hydrocarbon featuring two double bonds located at the first and seventeenth positions of the carbon chain. This compound is part of the alkene family and is known for its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,17-Octadecadiene can be synthesized through various methods, including:
Hydrogenation of Polyunsaturated Fatty Acids: This method involves the partial hydrogenation of polyunsaturated fatty acids, which results in the formation of 1,17-Octadecadiene.
Dehydration of Alcohols: Another method involves the dehydration of long-chain alcohols under acidic conditions to form the desired diene.
Industrial Production Methods
Industrial production of 1,17-Octadecadiene typically involves the catalytic hydrogenation of polyunsaturated fatty acids derived from natural sources such as vegetable oils. This process is carried out under controlled temperature and pressure conditions to ensure the selective formation of the diene .
Analyse Des Réactions Chimiques
Types of Reactions
1,17-Octadecadiene undergoes various chemical reactions, including:
Oxidation: The double bonds in 1,17-Octadecadiene can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Halogenation reactions can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium (Pd) catalyst is commonly used for reduction.
Substitution: Halogenation can be achieved using halogens such as chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,17-Octadecadiene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,17-Octadecadiene involves its interaction with molecular targets such as enzymes and receptors. The double bonds in the compound allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions can result in changes in cellular functions and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octadecene: A long-chain hydrocarbon with a single double bond at the first position.
1,9-Octadecadiene: A diene with double bonds at the first and ninth positions.
1,13-Octadecadiene: A diene with double bonds at the first and thirteenth positions.
Uniqueness
1,17-Octadecadiene is unique due to the specific positioning of its double bonds, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C18H34 |
|---|---|
Poids moléculaire |
250.5 g/mol |
Nom IUPAC |
octadeca-1,17-diene |
InChI |
InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-18H2 |
Clé InChI |
GUYLTGCUWGGXHD-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



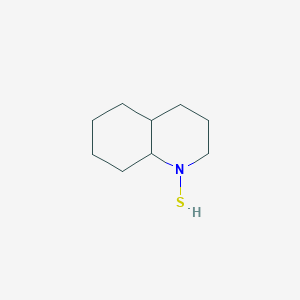

![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
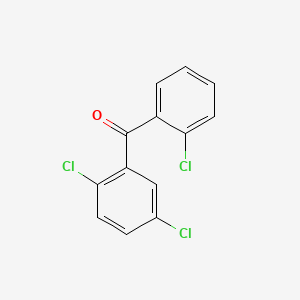
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
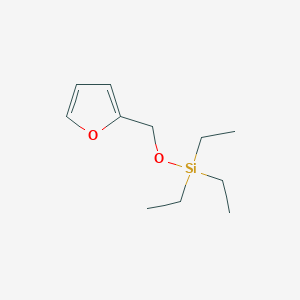
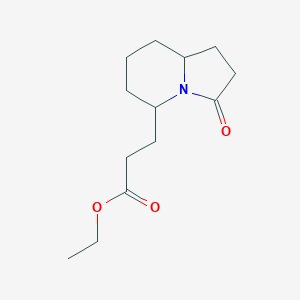
![1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-](/img/structure/B14705161.png)
![Diethyl [ethoxy(phenyl)methyl]phosphonate](/img/structure/B14705166.png)
![5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14705172.png)
![(3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate](/img/structure/B14705179.png)
![[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid](/img/structure/B14705181.png)
